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(R)-Tirofiban

Cat. No.: B12812502
M. Wt: 440.6 g/mol
InChI Key: COKMIXFXJJXBQG-OAQYLSRUSA-N
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Description

Classification and Context of (R)-Tirofiban

This compound is chemically classified as the (R)-enantiomer of Tirofiban (B1683177). chemicalbook.com Tirofiban itself is a non-peptide, small molecule antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor. wikipedia.orgeurekaselect.comnih.gov It is structurally a derivative of the amino acid L-tyrosine. nih.govnih.gov The molecule's design mimics the critical arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, which is the natural ligand for the GP IIb/IIIa receptor. wikipedia.orgnih.gov By competitively inhibiting this receptor, Tirofiban blocks the final common pathway of platelet aggregation. bioline.org.brpanafrican-med-journal.com

This compound shares the same molecular formula and connectivity as its (S)-counterpart but differs in the three-dimensional arrangement of atoms around the chiral center in the tyrosine-derived backbone. This stereochemical difference is critical, as biological receptors often exhibit high stereoselectivity. In the context of pharmaceutical development, this compound is considered an enantiomeric impurity or a related substance to the active pharmaceutical ingredient, Tirofiban. chemicalbook.com Its primary role is not therapeutic but rather analytical and investigative.

Chemical and Physical Properties of this compound Hydrochloride
IUPAC Name (R)-2-(butylsulfonamido)-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid hydrochloride
Molecular Formula C22H37ClN2O5S
Molecular Weight 477.06 g/mol
CAS Number 151414-72-1
Classification Enantiomer of Tirofiban; Tyrosine derivative; Piperidine (B6355638); Sulfonamide. chemicalbook.comnih.gov

Historical Perspective of this compound Discovery and Design

The story of this compound is intrinsically linked to the development of its therapeutically active (S)-enantiomer. The design of Tirofiban by researchers at Merck represents a landmark achievement in rational drug design. wikipedia.orgresearchgate.net The project's origin can be traced to natural compounds found in snake venom. nih.gov

The initial lead was a class of proteins called disintegrins, specifically Echistatin, isolated from the venom of the saw-scaled viper (Echis carinatus). nih.gov Echistatin was identified as a potent antagonist of platelet aggregation due to the presence of an exposed Arg-Gly-Asp (RGD) loop that binds with high affinity to the GP IIb/IIIa integrin receptor. nih.gov

The challenge for medicinal chemists was to create a small, non-peptide molecule that could mimic the function of this RGD sequence. wikipedia.org This led to a pharmacophore-based approach where computational models were used to calculate the ideal distance between the charged arginine and aspartic acid sites in fibrinogen. wikipedia.org This modeling guided a focused screening of chemical libraries, leading to the discovery of a lead compound. wikipedia.org Subsequent optimization of this lead by a chemistry team including George Hartman, Melissa Egbertson, and Wasyl Halczenko resulted in the synthesis of Tirofiban (initially designated MK-0383). wikipedia.orgresearchgate.net Tirofiban was the first drug candidate whose origins can be traced to a pharmacophore-based virtual screening lead. wikipedia.orgchemicalbook.com

During the synthesis and development process of such chiral molecules, both enantiomers are typically produced and evaluated. The synthesis of both (S)- and this compound would have been necessary to determine which stereoisomer possessed the desired biological activity. The (S)-enantiomer was found to be the eutomer (the more active isomer), while the (R)-enantiomer was identified as the distomer (the less active isomer). This determination is a critical step in pharmaceutical development, ensuring that the final drug product contains the most effective and specific isomer.

Key Milestones in the Discovery and Design of Tirofiban
Late 1980s Echistatin, a disintegrin from Echis carinatus venom, is identified as a potent RGD-containing inhibitor of the GP IIb/IIIa receptor. nih.gov
Early 1990s Merck researchers use computational modeling and pharmacophore-based virtual screening to identify a non-peptide lead compound that mimics the RGD sequence. wikipedia.org
1992 The design and synthesis of Tirofiban (MK-0383) as a potent and specific GP IIb/IIIa antagonist is published. wikipedia.org
1998 Tirofiban is approved for patient use, marking a success for rational, structure-based drug design. researchgate.netchemicalbook.com

Research Significance of this compound as a Chemical Entity

The research significance of this compound lies not in its therapeutic potential but in its application as a specialized chemical tool. Its primary roles are in analytical chemistry and pharmacological research to study stereoselectivity.

As a well-characterized enantiomer of a major drug, this compound is crucial for the development and validation of analytical methods. chemicalbook.com Regulatory agencies require that pharmaceutical manufacturers control the levels of impurities, including enantiomeric impurities, in their drug products. Therefore, this compound serves as a certified reference standard for methods like chiral High-Performance Liquid Chromatography (HPLC). researchgate.net These methods are used to ensure the stereochemical purity of the Tirofiban active pharmaceutical ingredient (API) and its final formulations. The ability to separate and quantify the (R)-enantiomer is essential for quality control in the manufacturing process. researchgate.netgoogle.com

In the field of chemical biology and pharmacology, this compound is valuable as a negative control in experiments investigating the GP IIb/IIIa receptor. By comparing the biological activity of (S)-Tirofiban with that of this compound, researchers can probe the stereospecific requirements of the receptor's binding pocket. Such studies confirm that the therapeutic effect is highly dependent on the specific three-dimensional structure of the (S)-enantiomer, reinforcing the "lock-and-key" model of drug-receptor interaction. This comparative analysis helps to elucidate the precise molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern the binding affinity and antagonist activity of Tirofiban.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N2O5S B12812502 (R)-Tirofiban

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36N2O5S

Molecular Weight

440.6 g/mol

IUPAC Name

(2R)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m1/s1

InChI Key

COKMIXFXJJXBQG-OAQYLSRUSA-N

Isomeric SMILES

CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Origin of Product

United States

Molecular Mechanism of Action of R Tirofiban

Glycoprotein (B1211001) IIb/IIIa Receptor Antagonism by (R)-Tirofiban

The primary mechanism of this compound is its function as a reversible antagonist of the GP IIb/IIIa receptor, a key integrin on the platelet surface responsible for aggregation. ebmconsult.comaggrastathdb.com By binding to this receptor, this compound physically obstructs the binding of endogenous ligands that are crucial for forming a stable platelet plug. nih.govtaylorandfrancis.com

Platelet activation leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind circulating adhesive proteins, primarily fibrinogen and, to a lesser extent, von Willebrand factor (vWF). patsnap.comimmune-system-research.com These multivalent molecules act as bridges, cross-linking adjacent platelets to form an aggregate. patsnap.comnih.gov

This compound functions as a competitive inhibitor, directly competing with fibrinogen and vWF for the RGD-binding site on the GP IIb/IIIa receptor. patsnap.comnih.govsmpdb.ca By occupying this binding site, this compound prevents the cross-linking of platelets, thereby inhibiting the final, crucial step in platelet aggregation and thrombus formation. nih.govsmpdb.ca This inhibition is reversible; upon discontinuation of the drug, its antiplatelet effect diminishes as it dissociates from the receptor. nih.govebmconsult.com

Key Pharmacodynamic Properties of this compound
ParameterValue/DescriptionReference
Target ReceptorGlycoprotein IIb/IIIa (αIIbβ3) drugbank.comwikipedia.org
MechanismReversible, Competitive Antagonist drugbank.comnih.gov
Endogenous Ligands InhibitedFibrinogen, von Willebrand Factor patsnap.comnih.gov
Dissociation Constant (Kd)15 nM nih.gov
Receptor Dissociation Half-life11 seconds nih.gov

A significant characteristic of this compound's mechanism is its ability to interact with GP IIb/IIIa receptors regardless of their activation state. nih.gov It can bind to both latent (resting) receptors on non-stimulated platelets and the activated conformation of the receptor present on stimulated platelets. nih.gov This allows this compound to proactively occupy the receptors even before platelets are fully activated, ensuring a rapid and potent inhibitory effect once the thrombotic cascade is initiated.

Downstream Molecular and Cellular Effects of this compound on Platelet Function

The antagonism of the GP IIb/IIIa receptor by this compound leads to a cascade of downstream effects that collectively suppress platelet function. The most direct consequence is a potent, dose- and concentration-dependent inhibition of platelet aggregation. drugbank.comebmconsult.com

Beyond direct platelet inhibition, this compound has been shown to affect platelet-leukocyte interactions. In vitro studies have demonstrated that this compound attenuates platelet-neutrophil conjugation, as evidenced by a decrease in the production of leukotriene C4 (LTC4), an inflammatory mediator. nih.gov However, it did not appear to affect neutrophil degranulation, suggesting a specific impact on the interaction between platelets and neutrophils rather than a broad anti-inflammatory effect. nih.gov

Effects of this compound on Platelet and Endothelial Biomarkers
BiomarkerEffect of this compoundFindingReference
ADP-induced Platelet AggregationInhibitionSignificantly higher inhibition vs. control (81.0% ± 19.8% vs. 75.4% ± 12.4%) frontiersin.org
Thromboxane (B8750289) A2-induced AggregationInhibitionSignificantly higher inhibition vs. control (80.3% ± 19.6% vs. 72.6% ± 13.0%) frontiersin.org
P-selectin (CD62P)ReductionAssociated with significantly reduced levels post-PCI nih.gov
PAC-1ReductionAssociated with significantly reduced levels post-PCI nih.gov
Platelet Factor 4 (PF4)ReductionDecreased serum levels during in vitro VAD circulation nih.gov
Leukotriene C4 (LTC4)ReductionDecreased production, indicating altered platelet-neutrophil interaction nih.gov

Molecular Basis of Selectivity of this compound for Glycoprotein IIb/IIIa

The selectivity of this compound for the GP IIb/IIIa receptor is rooted in its chemical structure. It is a tyrosine derivative designed as a peptidomimetic of the RGD sequence. nih.gov This sequence is a key recognition motif for integrin receptors, including GP IIb/IIIa, which uses it to bind ligands like fibrinogen. nih.gov

This compound's design as a small, non-peptide molecule allows it to fit precisely within the ligand-binding pocket of the GP IIb/IIIa receptor with high specificity. nih.gov This high specificity ensures that its pharmacological action is primarily limited to platelets and their precursors that express the GP IIb/IIIa receptor, minimizing off-target effects on other integrins or cell types. nih.gov Its low molecular weight and reversible binding kinetics, characterized by a rapid on-rate and off-rate, further contribute to its specific and controllable mechanism of action. nih.gov

Receptor Binding Kinetics and Molecular Dynamics of R Tirofiban

Quantification of (R)-Tirofiban Binding Affinity (Kd) to Glycoprotein (B1211001) IIb/IIIa

The binding affinity of a ligand to its receptor is a critical determinant of its pharmacological activity. This affinity is quantitatively expressed by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.

This compound exhibits a high affinity for the GP IIb/IIIa receptor. d-nb.info Multiple studies have reported its Kd value, with a notable consistency in the nanomolar range.

A frequently cited Kd value for this compound is 15 nM . nih.govmdpi.comnih.gov

Another study reports a Kd of 0.15 nmol/L for the inhibition of fibrinogen binding to GP IIb/IIIa. ahajournals.org

This high affinity allows this compound to effectively compete with natural ligands like fibrinogen for the receptor binding site. nih.govmdpi.com It is important to note that this compound can bind to both resting (non-stimulated) and activated platelets. nih.govmdpi.com

Binding Affinity of this compound to Glycoprotein IIb/IIIa
ParameterReported ValueReference
Dissociation Constant (Kd)15 nM nih.govmdpi.comnih.gov
Dissociation Constant (Kd)0.15 nmol/L ahajournals.org

Characterization of Association (On-Rate) and Dissociation (Off-Rate) Kinetics of this compound

The kinetics of binding, specifically the rates of association (on-rate) and dissociation (off-rate), provide a dynamic perspective on the interaction between this compound and the GP IIb/IIIa receptor.

This compound is characterized by a rapid on-rate and a rapid off-rate . nih.gov This means it quickly binds to and dissociates from the GP IIb/IIIa receptor.

The dissociation rate constant has been reported as 0.062 s⁻¹ . ahajournals.org

This corresponds to a dissociation half-life of approximately 11 seconds . nih.govahajournals.org

The rapid kinetics of this compound contribute to its reversible inhibitory effect. Once an infusion is stopped, platelet function can be expected to return to normal relatively quickly as the drug dissociates from the receptors. fortunejournals.com

Kinetic Parameters of this compound Binding to Glycoprotein IIb/IIIa
Kinetic ParameterValueReference
On-RateRapid nih.gov
Off-RateRapid nih.gov
Dissociation Rate Constant0.062 s⁻¹ ahajournals.org
Dissociation Half-Life~11 seconds nih.govahajournals.org

Comparative Binding Dynamics of this compound with Other Glycoprotein IIb/IIIa Antagonists

The binding dynamics of this compound can be better understood when compared with other GP IIb/IIIa antagonists, such as the monoclonal antibody fragment Abciximab (B1174564) and the cyclic heptapeptide (B1575542) Eptifibatide (B1663642).

Affinity:

Abciximab generally exhibits the highest affinity with a reported Kd of approximately 5 nM . nih.govahajournals.org

Tirofiban (B1683177) has a higher affinity (Kd ≈ 15 nM) than Eptifibatide (Kd ≈ 120 nM). mdpi.comnih.gov

Kinetics:

A key difference lies in the dissociation rates. nih.govTirofiban and Eptifibatide are characterized by rapid off-rates, with dissociation half-lives measured in seconds. nih.govnih.govnih.gov

In contrast, Abciximab has a much slower off-rate, with a dissociation half-life of up to 4 hours. nih.govnih.gov This prolonged receptor occupancy contributes to its longer duration of action. nih.gov

Conformational Changes:

Both this compound and Eptifibatide, as RGD-mimetics, are known to induce conformational changes in αIIbβ3 and expose LIBS. mdpi.commdpi.com

Abciximab also induces conformational changes, and due to its larger size, it may expose more epitopes, potentially leading to a higher incidence of immune-mediated thrombocytopenia. mdpi.com

Other antagonists, such as the experimental compound RUC-1, have been shown to bind to αIIbβ3 without inducing the same extent of conformational changes or LIBS exposure seen with Tirofiban and Eptifibatide. ashpublications.orgnih.gov

These differences in binding affinity, kinetics, and the induction of conformational changes underlie the distinct pharmacological profiles of these GP IIb/IIIa antagonists.

Comparative Binding Dynamics of GP IIb/IIIa Antagonists
AntagonistBinding Affinity (Kd)Dissociation RateInduces Conformational Change (LIBS Exposure)Reference
This compound~15 nMRapid (t½ ≈ 11s)Yes nih.govmdpi.comnih.govahajournals.orgmdpi.com
Abciximab~5 nMSlow (t½ up to 4h)Yes nih.govmdpi.comnih.govahajournals.orgnih.gov
Eptifibatide~120 nMRapidYes mdpi.comnih.govmdpi.com

Preclinical Pharmacological Investigations of R Tirofiban

In Vitro Studies on Platelet Aggregation Inhibition by (R)-Tirofiban

In vitro studies are crucial for determining the direct inhibitory effect of a compound on platelet function. These assays typically use platelet-rich plasma (PRP) or washed platelets from various species and measure the extent of aggregation after the addition of a specific platelet agonist. The potency of an inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the platelet aggregation response by 50%.

Research into the enantiomers of Tirofiban (B1683177) has demonstrated a significant difference in their ability to inhibit platelet aggregation. The (S)-enantiomer is a potent inhibitor, whereas the (R)-enantiomer is substantially less active. This difference highlights the specific stereochemical requirements for binding to the GP IIb/IIIa receptor.

Adenosine diphosphate (B83284) (ADP) is a key agonist that induces platelet aggregation by activating P2Y1 and P2Y12 receptors on the platelet surface. Comparative studies of the Tirofiban enantiomers have shown that the (R)-form is a weak inhibitor of ADP-induced platelet aggregation. In contrast, the (S)-enantiomer, known simply as Tirofiban, is a potent inhibitor with IC50 values in the nanomolar range. For instance, (S)-Tirofiban inhibits ADP-induced aggregation in human gel-filtered platelets and platelet-rich plasma with IC50 values ranging from 12 to 66 nmol. researchgate.net

Collagen, an essential component of the subendothelial matrix exposed upon vessel injury, is a potent platelet agonist that initiates adhesion and aggregation through the GPVI and α2β1 integrin receptors. Similar to its effect on ADP-induced aggregation, this compound shows significantly less inhibitory activity against collagen-induced platelet aggregation compared to its (S)-counterpart. researchgate.net

Thrombin is one of the most potent physiological platelet activators, inducing aggregation through protease-activated receptors (PARs). Studies have shown that while (S)-Tirofiban effectively inhibits thrombin-induced platelet aggregation, the (R)-enantiomer is largely inactive. researchgate.netjacc.org

The inhibitory effects of Tirofiban have been tested against a variety of other platelet agonists. (S)-Tirofiban has been shown to inhibit platelet aggregation induced by the thromboxane (B8750289) analog U46619, epinephrine, and arachidonic acid. researchgate.net While specific data for the (R)-enantiomer against this range of agonists is not extensively detailed, its consistently lower potency across primary agonists like ADP and collagen suggests a similar lack of significant activity against these other pathways.

Cellular Studies Beyond Platelet Aggregation

The primary focus of preclinical research on Tirofiban and its enantiomers has been on their antiplatelet effects. While some studies have explored actions of (S)-Tirofiban beyond aggregation, such as effects on endothelial cell function and inflammatory markers, there is a lack of specific cellular studies investigating the (R)-enantiomer. researchgate.netoup.comnih.gov Given its weak interaction with the primary target, the GP IIb/IIIa receptor, significant off-target or other cellular effects of this compound are not widely reported in the scientific literature.

Effects of this compound on Endothelial Cell Proliferation and Migration

This compound, a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, has demonstrated significant effects on endothelial cell behavior in preclinical studies. Research has shown that this compound stimulates both the proliferation and migration of endothelial cells, key processes in endothelial repair. nih.gov

In studies utilizing Human Umbilical Vein Endothelial Cells (HUVEC) and Human Aortic Endothelial Cells (HAEC), this compound was observed to promote cell growth. nih.gov Analysis of cell proliferation through cell counts revealed that while the number of endothelial cells doubled over a 72-hour period in control cultures, the presence of increasing concentrations of this compound led to a tripling or even quadrupling of cell numbers. nih.gov This suggests a dose-dependent growth-stimulatory effect on the endothelium.

Beyond proliferation, this compound has been shown to enhance the migratory capabilities of endothelial cells. In a transwell filter migration assay (Boyden chamber), endothelial cells stimulated with this compound exhibited a greater ability to migrate compared to unstimulated cells. nih.gov Furthermore, a scratch assay, which simulates the process of wound healing, demonstrated that this compound encouraged HUVECs to migrate into the cleared area. nih.gov The pro-migratory and pro-adhesive signals elicited by this compound have been linked to its positive regulation of β1 integrin. ugd.edu.mk

These findings suggest that the therapeutic benefits of this compound in conditions such as acute coronary syndromes may extend beyond its antiplatelet activity to include the promotion of rapid re-endothelialization of injured blood vessels. nih.gov

Modulation of Growth-Stimulatory Signals and Cytokine Production (e.g., VEGF) by this compound

The stimulatory effects of this compound on endothelial cell proliferation and migration are closely linked to its ability to modulate key growth-stimulatory signals, most notably Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov Preclinical research has established that this compound induces the production of VEGF in endothelial cells. nih.govnih.gov

This induction of VEGF is a critical component of the mechanism by which this compound exerts its pro-proliferative effects. The signaling cascade involves the VEGF receptor 2 (VEGFR2), as the proliferative effects of this compound can be counteracted by a VEGFR2 inhibitor. nih.govresearchgate.net Western blot analyses have confirmed that this compound treatment leads to increased expression levels of VEGF and its downstream effectors, such as Erk and cyclin D. nih.govresearchgate.net

Furthermore, the this compound-induced VEGF production plays a crucial role in protecting endothelial cells from apoptosis (programmed cell death). nih.gov In the presence of pro-apoptotic stimuli like Tumor Necrosis Factor-alpha (TNF-α), this compound has been shown to prevent the activation of caspase 3 and subsequent cell death in HUVECs. nih.gov This anti-apoptotic effect is mediated through the VEGF/VEGFR2/pAkt signaling pathway. nih.gov The protective effect of this compound against apoptosis was found to be mimicked by the direct application of VEGF and was reversed by the blockade of VEGFR2. nih.gov

The ability of this compound to stimulate these pro-survival and pro-growth pathways highlights a broader cardiovascular protective role beyond its primary function as an antiplatelet agent. nih.gov

Influence of this compound on Platelet-Leukocyte Interactions

This compound significantly influences the interaction between platelets and leukocytes, a critical process in inflammation and thrombosis. By blocking the platelet glycoprotein IIb/IIIa receptor, this compound has been shown to reduce the formation of platelet-leukocyte aggregates. nih.govoup.com

In a murine model of antigen-induced arthritis, selective inhibition of platelets with this compound resulted in a significant reduction in leukocyte-endothelial cell interactions, bringing them down to levels observed in healthy controls. nih.gov This suggests that platelets, via their GPIIb/IIIa receptors, contribute to leukocyte adhesion in inflammatory conditions. nih.gov

Further studies in the context of myocardial ischemia and reperfusion have elucidated the role of this compound in mitigating the inflammatory response. In this setting, this compound was found to block platelet adhesion and the subsequent formation of leukocyte-platelet co-aggregates. oup.com This reduction in platelet-leukocyte interaction was associated with a decrease in leukocyte recruitment to the site of injury. oup.com However, it is noted that while some GPIIb/IIIa inhibitors like abciximab (B1174564) may have direct effects on leukocyte adhesion molecules, a similar direct effect has not been described for this compound. oup.com The primary mechanism appears to be the inhibition of platelet aggregation, which in turn reduces the platform for leukocyte binding. frontiersin.org

Interestingly, some studies have reported that under certain conditions, GPIIb/IIIa inhibitors might lead to an increase in platelet-leukocyte aggregate levels. This is theorized to be due to the blocking of platelet-platelet binding, which could paradoxically increase the opportunity for platelets to interact with leukocytes. nih.gov However, in the context of inflammatory disease models, the predominant effect of this compound observed is a reduction in these cellular interactions. nih.govoup.com

Animal Model Research Applications of this compound

Studies in Thrombosis Models (e.g., Canine Coronary Artery Models, Rat Deep Venous Thrombosis Models)

This compound has been extensively evaluated in various animal models of thrombosis to assess its antithrombotic efficacy.

Canine Coronary Artery Models: In canine models of coronary artery thrombosis, often induced by electrolytic injury to the artery, this compound has demonstrated significant antithrombotic effects. researchgate.netahajournals.org These models are designed to create a platelet-rich intravascular thrombus, mimicking the conditions of acute coronary syndromes. ahajournals.org In a model of platelet-dependent cyclic flow reductions in a stenosed coronary artery, this compound was shown to delay thrombus formation, reduce the mass of the thrombus, and preserve coronary blood flow. researchgate.net When used as an adjunct to thrombolytic agents like tissue plasminogen activator (t-PA) or streptokinase for the lysis of an occlusive thrombus, this compound increased the incidence of successful thrombolysis and reduced the time to reperfusion. researchgate.net

Rat Deep Venous Thrombosis Models: this compound has also been investigated in rat models of deep venous thrombosis (DVT). nih.govdovepress.comresearchgate.net In these models, thrombosis is typically induced by ligation of the femoral vein. dovepress.comcore.ac.uk Studies have utilized radiolabeled this compound (99mTc-Tirofiban) to visualize the location of acute DVT. nih.govugd.edu.mk Following intravenous injection in rats with induced DVT, scintigraphy showed a clear localization of the radiolabeled this compound at the site of the thrombus. dovepress.comresearchgate.net The uptake of 99mTc-Tirofiban in the thrombotic leg was significantly higher than in the non-thrombotic leg, demonstrating its potential as an imaging agent for detecting acute DVT. nih.gov These studies also confirmed that the labeling process did not alter the pharmacokinetic properties of this compound. dovepress.comresearchgate.net

The table below summarizes the findings from a study using 99mTc-Tirofiban for DVT imaging in a rat model. nih.gov

Time After InjectionRatio of Uptake (DVT Leg vs. Non-DVT Leg)
30 minutes1.54
60 minutes5.04

This interactive table shows the increasing specificity of 99mTc-Tirofiban for the thrombus over time.

Investigations into Other Disease Models (e.g., Decompression Sickness in Rats)

The application of this compound in preclinical research has extended to other pathological conditions where platelet activation is implicated, such as decompression sickness (DCS).

In a rat model of DCS, a condition where intravascular bubble formation can lead to sterile inflammation and ischemic injury, this compound has been shown to have a protective effect. frontiersin.orgnih.govnih.gov The rationale for its use in this context is that platelet activation plays a determinant role in the progression of DCS. frontiersin.orgnih.gov

A study involving a hyperbaric exposure protocol designed to induce DCS in rats compared the outcomes in animals treated with this compound to control groups. frontiersin.orgnih.gov The results indicated a significantly better clinical outcome for the rats treated with this compound, with a lower incidence of DCS compared to the control animals. frontiersin.orgnih.gov Specifically, this compound was shown to limit the decrease in platelet counts that typically follows hyperbaric exposure. frontiersin.orgnih.gov

The table below presents the clinical status of rats after hyperbaric exposure in one such study. nih.gov

Treatment GroupDied (%)DCS (%)No DCS (%)
ControlNot specifiedNot specifiedNot specified
This compound24%10%67%
Abciximab33%24%62%
Eptifibatide (B1663642)38%5%38%

This interactive table compares the outcomes for different GPIIb/IIIa antagonists, highlighting the protective effect of this compound in reducing the incidence of DCS.

These findings suggest that by inhibiting platelet aggregation, this compound can mitigate the pathological cascade initiated by bubble formation in DCS, highlighting a potential therapeutic application beyond its established use in cardiovascular medicine. frontiersin.orgnih.govnih.gov

Metabolism and Preclinical Pharmacokinetics of R Tirofiban

Metabolic Stability of (R)-Tirofiban in In Vitro Systems (e.g., Liver Microsomes, Liver Slices)

In vitro studies utilizing human-derived systems demonstrated high metabolic stability for this compound. When radiolabeled [(14)C]tirofiban was incubated with human liver microsomes or human liver slices, no metabolism of the compound was detected. capes.gov.brresearchgate.netresearchgate.netnih.gov This suggests that in humans, Tirofiban (B1683177) is unlikely to undergo significant first-pass metabolism in the liver.

In contrast, some metabolism was observed in in vitro systems from preclinical animal models. Specifically, liver microsomes prepared from male rats were capable of converting a limited quantity of [(14)C]tirofiban into two distinct metabolites. capes.gov.brresearchgate.netnih.gov There was no indication of Phase II biotransformation when the compound was incubated with microsomes fortified with uridine-5'-diphospho-alpha-D-glucuronic acid (UDPGA). capes.gov.brresearchgate.netnih.gov

Metabolic Stability of this compound in Various In Vitro Systems

In Vitro SystemSpeciesOutcomeCitation
Liver MicrosomesHumanNo metabolism observed capes.gov.brresearchgate.netresearchgate.netnih.gov
Liver SlicesHumanNo metabolism observed capes.gov.brresearchgate.netresearchgate.netnih.gov
Liver MicrosomesRat (Male)Limited conversion to Metabolite I and Metabolite II capes.gov.brresearchgate.netnih.gov

Identification of Metabolites and Biotransformation Pathways in Animal Models

Studies in animal models, particularly rats, have elucidated the primary biotransformation pathways for this compound. The metabolism appears to be limited and species-specific.

In male rat liver microsomes, the primary metabolic reaction was identified as O-dealkylation. capes.gov.bracs.org This reaction resulted in the formation of a more polar metabolite, designated as Metabolite I. capes.gov.brresearchgate.netnih.gov Further investigation revealed that this biotransformation is sex-dependent and is specifically catalyzed by the cytochrome P450 enzyme CYP3A2. capes.gov.brresearchgate.netnih.govacs.org

Alongside O-dealkylation, a second, less polar metabolite was identified in male rat liver microsomes. capes.gov.brresearchgate.netnih.gov This metabolite, referred to as Metabolite II, was characterized as a 2-piperidone (B129406) analog of Tirofiban. capes.gov.brresearchgate.netnih.govacs.org

Excretion Pathways and Clearance Mechanisms in Animal Models (e.g., Renal, Biliary Excretion)

The elimination of this compound and its metabolites occurs through both renal and biliary pathways, with the predominant route varying between species.

In rats, following a 1 mg/kg intravenous dose of [(14)C]tirofiban, the majority of the radioactivity (73%) was recovered in the bile, indicating that biliary excretion is the primary clearance mechanism in this species. capes.gov.brresearchgate.netnih.gov The remaining 23% of the radioactivity was recovered in the urine. capes.gov.brresearchgate.netnih.gov Analysis of the urinary components showed that it consisted of Metabolite I (70%) and unchanged Tirofiban (30%). capes.gov.brresearchgate.netnih.gov In contrast, the radioactivity in the bile was composed of over 90% unchanged Tirofiban, with Metabolite I and Metabolite II present as minor components. capes.gov.brresearchgate.netnih.gov

In dogs that received a 1 mg/kg intravenous dose of [(3)H]tirofiban, the primary route of elimination was fecal, with most of the radioactivity being recovered as unchanged Tirofiban. capes.gov.brnih.gov This suggests significant biliary excretion of the parent compound.

Excretion of [(14)C]Tirofiban in Rats (1 mg/kg IV Dose)

Excretion RouteTotal Radioactivity Recovered (%)Composition of RadioactivityCitation
Bile 73%>90% Unchanged Tirofiban; Minor amounts of Metabolite I and II capes.gov.brresearchgate.netnih.gov
Urine 23%70% Metabolite I; 30% Unchanged Tirofiban capes.gov.brresearchgate.netnih.gov

Plasma Half-Life and Tissue Distribution in Preclinical Animal Studies

Preclinical studies in both rats and dogs have shown that this compound has a short plasma half-life. capes.gov.brnih.gov This pharmacokinetic property is consistent with a drug intended for intravenous administration where rapid onset and offset of action are desirable. Other sources report a half-life of approximately 1.5 to 2 hours. europa.eubiocon.comthno.orgwikipedia.orgdrugbank.com

Tissue distribution studies using radiolabeled Tirofiban in these animal models revealed that the compound does not concentrate in most tissues. capes.gov.brnih.gov Higher concentrations were limited to the vasculature and organs involved in excretion, which is consistent with its pharmacokinetic profile of rapid clearance. capes.gov.brnih.gov

Synthetic Methodologies and Chemical Biology Approaches for R Tirofiban

Chemical Synthesis Pathways of (R)-Tirofiban

The synthesis of this compound, the active (S)-enantiomer, has been approached through various routes, often starting from L-tyrosine or its derivatives to establish the correct stereochemistry. These pathways involve the strategic assembly of its three key components: the sulfonylated tyrosine core, the piperidinylbutyl ether side chain, and the final piperidine (B6355638) ring system.

Several convergent strategies have been reported. One common approach begins with the protection and modification of L-tyrosine. For instance, (S)-tyrosine methyl ester can be acylated with butanesulfonyl chloride to form the corresponding sulfonamide. capes.gov.br Separately, a piperidinylbutanol side chain is constructed. This can involve the alkylation of a picoline derivative followed by reduction of the pyridine (B92270) ring. capes.gov.br The two fragments are then joined via a Mitsunobu or Williamson ether synthesis to connect the phenolic hydroxyl of the tyrosine derivative with the butanol side chain. capes.gov.br

An alternative strategy involves building the side chain first. 4-Pyridineacetic acid can be hydrogenated to form the piperidine ring, which is then protected. The carboxylate group is reduced to an alcohol, which is then converted to an aldehyde via Swern oxidation. A Wittig condensation extends the chain, which is subsequently hydrogenated to create the full piperidinylbutyl moiety. capes.gov.br This is then coupled to the pre-formed N-butanesulfonyl tyrosine fragment.

The final steps typically involve deprotection of the piperidine nitrogen (often a Boc group) and hydrolysis of the carboxyl ester to yield the final acid. capes.gov.br A crucial, often final, step in many manufacturing processes is the catalytic hydrogenation of an N-butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosine intermediate. This reaction, typically using a palladium on carbon catalyst under hydrogen pressure, reduces the pyridine ring to the required piperidine structure. nih.gov The product is then isolated as a stable hydrochloride salt by treatment with hydrochloric acid in a suitable solvent system, such as ethyl acetate (B1210297) or an alcohol/water mixture. capes.gov.bracs.orgeuropa.eu

Table 1: Overview of Selected Synthetic Strategies for this compound

Starting MaterialKey Intermediate(s)Key ReactionsReference
(S)-Tyrosine methyl esterN-butanesulfonyl tyrosine methyl ester; 4-(4-pyridinyl)butanolSulfonylation, Mitsunobu coupling, Ester hydrolysis, Pyridine hydrogenation capes.gov.br
4-Pyridineacetic acidN-Boc-piperidine-4-acetaldehyde; N-Boc-4-(4-hydroxybutyl)piperidinePyridine hydrogenation, Reduction, Swern oxidation, Wittig reaction capes.gov.br
N-Butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosineThis compoundCatalytic hydrogenation of the pyridine ring nih.gov

Radiolabeling Strategies for Research Applications (e.g., 3H, 14C, 99mTc)

Radiolabeling of this compound has been instrumental in preclinical and clinical research, enabling studies of its metabolism, pharmacokinetics, and potential as a diagnostic imaging agent. Various isotopes have been incorporated into the molecule.

For metabolic studies, tirofiban (B1683177) has been synthesized with Carbon-14 (¹⁴C) and Tritium (³H). scispace.comnih.gov In one approach, the ¹⁴C-label was placed in the butane (B89635) sulfonyl moiety, while in another, a ³H-label was incorporated into the phenyl ring of the tyrosine residue. scispace.comnih.gov These labeled compounds have been crucial for tracking the drug's distribution, biotransformation, and excretion pathways in animal models and humans. scispace.com Studies using ¹⁴C-labeled tirofiban showed that the drug is primarily excreted unchanged, indicating limited metabolism.

The most extensively reported radiolabeling strategy involves Technetium-99m (⁹⁹mTc) for diagnostic imaging applications. nih.gov The goal was to develop a specific imaging agent for acute deep venous thrombosis (DVT). nih.gov The labeling process typically involves the direct complexation of ⁹⁹mTc with tirofiban in the presence of a stannous reducing agent. nih.gov Research has confirmed that ⁹⁹mTc labeling does not impair the molecule's ability to bind to platelet GPIIb/IIIa receptors. In vivo studies in rat models demonstrated that ⁹⁹mTc-tirofiban preferentially accumulates in fresh thrombi, allowing for their visualization via scintigraphy. nih.gov In addition to ⁹⁹mTc, Iodine-125 (¹²⁵I) has also been used to radiolabel tirofiban for in vitro cell binding assays.

Table 2: Radiolabeling of this compound for Research

IsotopeLabeling Position/MethodResearch ApplicationReference
¹⁴CIncorporated into the butane sulfonyl moietyMetabolism and disposition studies scispace.comnih.gov
³HIncorporated into the phenyl ring of the tyrosine residueMetabolism and disposition studies scispace.comnih.gov
⁹⁹mTcDirect labeling via complexation using a stannous reducing agentDiagnostic imaging of deep venous thrombosis (DVT) nih.gov
¹²⁵INot specifiedIn vitro cell binding studies

Design and Synthesis of Prodrugs or Analogues of this compound

While this compound is highly effective, its intravenous-only administration limits its use in long-term therapy. This has spurred the design and synthesis of analogues and prodrugs with improved pharmacokinetic properties, particularly oral bioavailability. A prodrug is an inactive derivative that is converted to the active parent drug in vivo.

The development of analogues has explored modifications to the core tyrosine scaffold. One notable example is m-tirofiban, where the n-butylsulfonyl group is replaced with a benzoxazole (B165842) moiety. This modification was designed to mimic a key tryptophan residue in fibronectin-derived ligands to potentially alter the integrin's conformational state upon binding. Synthetic efforts have also focused on creating arrays of RGD mimetics by systematically varying the different components of the tirofiban structure to explore structure-activity relationships.

Another strategy involves creating conjugates to modify the drug's properties. Analogues of tirofiban have been conjugated to polyethylene (B3416737) glycol (PEG). These PEG-tirofiban conjugates were synthesized with the goal of developing novel cryoprotective agents for storing frozen platelets. The studies showed that the ability of these conjugates to inhibit platelet aggregation decreased as the size of the attached PEG polymer increased.

Table 3: Examples of this compound Analogues

Analogue Name/TypeStructural ModificationIntended PurposeReference
m-TirofibanReplacement of the n-butylsulfonyl group with a benzoxazole moietyTo create an antagonist that prevents activating conformational changes in the integrin receptor
PEG-Tirofiban ConjugatesCovalent attachment of polyethylene glycol (PEG) polymersTo develop cryoprotective agents for platelet storage
Tyrosine-based RGD MimeticsSystematic variation of the guanidino-like group, connector unit, and N-terminal aromatic moietyStructure-activity relationship studies and library generation for drug discovery

Strategies for Drug Conjugation Utilizing this compound Scaffold

The this compound scaffold, as a potent RGD mimetic, is an attractive candidate for creating drug conjugates designed to target specific cells or tissues that overexpress integrin receptors, such as activated platelets or certain tumor cells.

A significant example is the development of a small-molecule drug conjugate (SMDC) for targeted cancer therapy. In this approach, a linear RGD mimetic based on the tyrosine scaffold was synthesized and linked to the potent antimitotic agent monomethyl auristatin E (MMAE). The connection was made using an enzymatically cleavable Val-Ala-PABC linker. The resulting conjugate is designed to selectively bind to integrin αVβ3, which is often overexpressed on tumor cells, and then release the cytotoxic MMAE payload inside the target cell.

A different conjugation strategy involved linking tirofiban to polyethylene glycol (PEG). The primary goal of this research was not targeted drug delivery in the traditional sense, but to leverage the properties of both molecules to create a new type of cryoprotective agent. The tirofiban moiety was intended to interact with platelets, while the PEG polymer was expected to provide cryoprotection during freezing. This work demonstrated that the tirofiban scaffold could be successfully conjugated to large polymers, although the resulting conjugates did not exhibit the desired cryoprotective effect.

These examples highlight the versatility of the this compound scaffold for conjugation, enabling its use in creating targeted therapeutics and novel biomaterials.

Structure Activity Relationship Sar Studies and Molecular Design of R Tirofiban

Mimicry of the Arginine-Glycine-Aspartic Acid (RGD) Recognition Sequence

The primary mechanism by which (R)-Tirofiban exerts its antiplatelet effect is by mimicking the Arginine-Glycine-Aspartic acid (RGD) sequence. uni-duesseldorf.denih.gov The RGD sequence is a common motif found in several adhesive proteins, including fibrinogen, which is the primary ligand for the Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. uni-duesseldorf.de This receptor, an integrin also known as αIIbβ3, plays a crucial role in the final common pathway of platelet aggregation. researchgate.netresearchgate.net

The design of Tirofiban (B1683177) was inspired by the structure of echistatin, a snake venom disintegrin that contains an RGD sequence and potently inhibits platelet aggregation. nih.gov Unlike peptide-based inhibitors, Tirofiban is a small, non-peptide molecule that structurally and functionally imitates the key features of the RGD motif. uni-duesseldorf.denih.gov Specifically, it positions a basic nitrogen center (in the piperidine (B6355638) ring) and an acidic carboxyl group at a distance that mimics the spatial arrangement of the guanidinium (B1211019) group of arginine and the carboxyl group of aspartic acid in the RGD sequence. This structural mimicry allows Tirofiban to bind competitively to the RGD-binding site on the GPIIb/IIIa receptor, effectively blocking the attachment of fibrinogen and preventing the cross-linking of platelets. nih.govjacc.org

Role of Non-Peptide Tyrosine Derivative Structure in Glycoprotein IIb/IIIa Antagonism

This compound is classified as a non-peptide tyrosine derivative. researchgate.netnih.govdovepress.com This chemical characteristic is central to its efficacy and favorable pharmacokinetic profile as a GPIIb/IIIa antagonist. The tyrosine scaffold serves as a rigid framework to orient the RGD-mimicking functionalities in the correct conformation for high-affinity receptor binding. researchgate.net

The advantages of a non-peptide structure are significant. Peptides are often susceptible to rapid degradation by proteases in the body, leading to a short half-life and poor oral bioavailability. The non-peptide nature of Tirofiban circumvents these issues, contributing to its stability and suitability for intravenous administration. nih.govderangedphysiology.com The tyrosine core provides a well-established platform for creating RGD mimetics, allowing for the development of a variety of bioactive compounds. researchgate.net This design approach led to a molecule that is a highly selective and potent inhibitor of fibrinogen binding to the GPIIb/IIIa receptor. dovepress.com

Systematic Modifications and Their Impact on Integrin Binding and Selectivity

The development process of Tirofiban and related compounds involved extensive SAR studies, where systematic modifications to the molecule's structure were made to optimize its binding affinity and selectivity for the target receptor.

In the context of RGD mimetics like Tirofiban, the "N-terminal" can be considered the basic moiety that mimics arginine, while the "C-terminal" corresponds to the acidic moiety mimicking aspartic acid.

Modifications to the Basic Moiety (Arginine Mimic): The piperidine ring in Tirofiban serves as the arginine mimic. The basicity of the nitrogen in this ring is crucial for the electrostatic interaction with the receptor. Studies on similar tyrosine-based peptidomimetics have shown that modifications in this region, such as N-alkylation of the basic group, can significantly modulate selectivity between different integrin subtypes. researchgate.net

Modifications to the Acidic Moiety (Aspartic Acid Mimic): The carboxyl group of the tyrosine backbone acts as the aspartic acid mimic. This group is essential for coordinating with a metal ion in the receptor's binding site (a feature known as the Metal Ion-Dependent Adhesion Site or MIDAS). rcsi.com Variations of the aromatic substituent next to this carboxylic acid can be made with only minor changes in receptor binding affinity, provided a certain degree of flexibility is maintained. researchgate.net

The sulfonamide group attached to the tyrosine's amino group also plays a critical role. It provides a stable, non-hydrolyzable linkage and its substituent (a butyl group in Tirofiban) occupies a hydrophobic pocket in the receptor, further enhancing binding affinity.

Integrins are a large family of receptors, and several of them, including αVβ3 and α5β1, also recognize the RGD sequence. researchgate.netnih.gov Therefore, achieving selectivity for GPIIb/IIIa (αIIbβ3) over other integrins is a critical aspect of the drug's design to minimize potential off-target effects. rcsi.com

This compound demonstrates remarkable selectivity for the GPIIb/IIIa receptor. dovepress.com While some RGD-mimetic drugs like eptifibatide (B1663642) can inhibit both αIIbβ3 and αVβ3, crystallographic and binding studies show that Tirofiban is specific for αIIbβ3. rcsi.com This selectivity is attributed to subtle differences in the ligand-binding pockets of the integrin subtypes. The specific shape and chemical nature of the Tirofiban molecule fit optimally into the αIIbβ3 binding site but less so into the sites of αVβ3 or α5β1. rcsi.com For instance, the geometry of the binding region around the β-propeller domain differs between integrins, offering an opportunity to gain selectivity by modifying the basic moieties of the ligand. researchgate.net

While the integrins αVβ3 and α5β1 are not considered to play major roles in arterial thrombosis, they are involved in other physiological processes like angiogenesis. nih.govhaematologica.org The high selectivity of Tirofiban ensures that its action is primarily directed at inhibiting platelet aggregation, which is mediated by αIIbβ3. rcsi.comhaematologica.org

The table below summarizes the binding affinity of this compound for its target integrin. Data for related integrins is often presented as being significantly lower, underscoring its selectivity, though precise comparative values in single studies are not always available.

CompoundTarget IntegrinBinding Affinity (Kd)
This compoundGPIIb/IIIa (αIIbβ3)15 nM nih.gov

Kd (Dissociation Constant) is a measure of binding affinity; a lower value indicates a stronger binding interaction.

Advanced Analytical Methodologies in R Tirofiban Research

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatography stands as a cornerstone for the separation and quantification of Tirofiban (B1683177). Its high resolving power allows for the separation of the analyte from complex matrices, ensuring accurate measurement.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of Tirofiban in bulk drug, pharmaceutical formulations, and biological samples like serum. ijpcbs.compharmatutor.org These methods are valued for their precision, accuracy, and robustness. scielo.org.co

A common approach involves reverse-phase (RP) HPLC, utilizing columns such as C8 or C18. ijpcbs.comscholarsresearchlibrary.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or 1-octane sulfonic acid) and an organic solvent like acetonitrile. ijpcbs.compharmatutor.orgresearchgate.net The pH of the buffer is a critical parameter, often adjusted to optimize peak shape and retention time. pharmatutor.org Detection is commonly performed using a UV-Visible detector at wavelengths where Tirofiban exhibits significant absorbance, such as 226 nm, 274 nm, or 277 nm. ijpcbs.comscholarsresearchlibrary.comresearchgate.net

Validation studies for these HPLC methods have consistently demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r²) often exceeding 0.999. pharmatutor.org The sensitivity of these methods is highlighted by their low limits of detection (LOD) and quantification (LOQ), which can reach into the nanogram-per-milliliter (ng/mL) range, making them suitable for analyzing trace amounts of the drug. pharmatutor.orgscholarsresearchlibrary.com

ParameterMethod 1Method 2Method 3Method 4
Column LUNA-5µ, C18 (250 × 4.6 mm) scholarsresearchlibrary.comDevelosil C8 (250mm x 4.6mm; 5μm) ijpcbs.comBDS Hypersil C18 (4.6 mm × 250 mm, 5 μm) pharmatutor.orgLiChrospher® 100 RP-18 (4.0 mm × 250 mm, 5 μm) researchgate.net
Mobile Phase Sodium dihydrogen phosphate (10 mM, pH 5): Acetonitrile (70:30 v/v) scholarsresearchlibrary.com1-octane sulfonic acid buffer (pH 3.0): Acetonitrile (55:45 v/v) ijpcbs.comBuffer: Acetonitrile (80:20 v/v), pH 5.0 pharmatutor.org0.1 M KH2PO4 (pH 5.2): Acetonitrile (70:30 v/v) researchgate.net
Flow Rate 1.0 mL/min scholarsresearchlibrary.com1.0 mL/min ijpcbs.com1.5 mL/min pharmatutor.org1.0 mL/min researchgate.net
Detection 226 nm scholarsresearchlibrary.com277 nm ijpcbs.com274 nm pharmatutor.org274 nm researchgate.net
Linearity Range 600-1400 ng/mL scholarsresearchlibrary.comNot Specified12.5-75 µg/mL pharmatutor.org0.03–0.18 mg/mL researchgate.net
LOD 90 ng/mL scholarsresearchlibrary.comNot Specified0.11 µg/mL pharmatutor.org14.6 μg/mL (human serum) researchgate.net
LOQ 400 ng/mL scholarsresearchlibrary.comNot Specified0.33 µg/mL pharmatutor.orgNot Specified
Matrix Infusion scholarsresearchlibrary.comPharmaceutical Dosage Forms ijpcbs.comBulk Drug & Formulation pharmatutor.orgSerum researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For even higher sensitivity and selectivity, particularly in complex biological matrices like human plasma and serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. ijpcbs.comnih.gov This technique couples the separation power of HPLC with the mass-analyzing capability of a tandem mass spectrometer.

LC-MS/MS methods for Tirofiban often involve a simple sample preparation step, such as automated solid-phase extraction, to isolate the drug from the biological fluid. nih.govresearchgate.net In some cases, derivatization of the Tirofiban molecule, such as conversion to its N-trifluoroacetyl derivative, is performed before analysis to enhance its response in the mass spectrometer. nih.gov

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govresearchgate.net This results in very low limits of quantification, with reported LLOQs as low as 2 ng/mL and even 0.4 ng/mL in human plasma. nih.govnih.gov Such sensitivity makes LC-MS/MS highly suitable for pharmacokinetic studies. nih.govresearchgate.net

ParameterMethod 1Method 2
Technique LC-MS/MS nih.govLC-MS/MS nih.gov
Sample Preparation Automated solid phase extraction nih.govLiquid extraction and derivatization (N-trifluoroacetyl) nih.gov
MS Mode Multiple Reaction Monitoring (MRM) nih.govAtmospheric pressure negative chemical ionization MS/MS nih.gov
Linearity Range 2-200 ng/mL nih.govNot Specified
Lower Limit of Quantification (LLOQ) 2 ng/mL nih.gov0.4 ng/mL nih.gov
Matrix Human Serum nih.govHuman Plasma nih.gov
Accuracy (Within-day) 94.8% to 110.8% nih.govNot Specified
Accuracy (Between-day) 103.0% to 104.7% nih.govNot Specified

Spectroscopic and Spectrophotometric Methods (e.g., TLC, Spectrofluorimetry)

Spectroscopic and spectrophotometric methods offer alternative approaches for the analysis of Tirofiban, often prized for their speed and cost-effectiveness.

One such technique is High-Performance Thin-Layer Chromatography (HPTLC), which has been developed for the estimation of Tirofiban from infusions. scholarsresearchlibrary.com In a reported method, a mobile phase of hexane: methanol: acetic acid (5:3.5:0.5 v/v/v) was used with a precoated silica (B1680970) gel 60F254 plate, resulting in a retention factor (Rf) of 0.46 for Tirofiban. scholarsresearchlibrary.com This HPTLC method demonstrated high sensitivity, with a linearity range of 3-18 ng/spot and a limit of detection of 1 ng/spot. scholarsresearchlibrary.com

Spectrofluorimetry is another highly sensitive technique used for Tirofiban analysis. tandfonline.comresearchgate.net These methods leverage the native fluorescence of the Tirofiban molecule. Research has demonstrated the development of spectrofluorimetric methods for the synchronous analysis of Tirofiban and other drugs. tandfonline.com For Tirofiban, a linear relationship between fluorescence intensity and concentration was established over the range of 0.2–5 µg/mL, with a calculated limit of detection of 0.019 µg/mL. researchgate.net The fluorescence quantum yield for Tirofiban was calculated to be 0.49, indicating a strong fluorescent response suitable for quantitative analysis. researchgate.net

Electrochemical Sensor Development for (R)-Tirofiban Detection

Recent research has focused on the development of novel electrochemical sensors for the rapid and sensitive determination of Tirofiban. nih.govresearchgate.net These methods are based on the electrochemical oxidation of the Tirofiban molecule at the surface of a modified electrode. acs.orgnih.gov

One approach involves modifying a carbon paste electrode (CPE) with nanomaterials like multi-walled carbon nanotubes (MWCNT) or copper oxide nanoparticles (CuONPs). nih.govacs.org These nanomaterials significantly enhance the electrode's surface area and catalytic activity, leading to a stronger electrochemical response for Tirofiban. acs.orgnih.gov

Using techniques like differential pulse voltammetry (DPV), a linear relationship between the peak current and Tirofiban concentration has been established. researchgate.netd-nb.info For an MWCNT-modified CPE, a linear response was obtained from 27.00 to 745.00 ng/mL, with a detection limit of 15.50 ng/mL. nih.govresearchgate.net A sensor using copper oxide nanoparticles showed a linear range from 0.060 to 7.41 μg/mL and an even lower LOD of 20.7 ng/mL. acs.orgnih.gov These electrochemical methods are advantageous due to their sensitivity, relatively short analysis time, and simple instrumentation. acs.org

ParameterMethod 1Method 2
Sensor Type Multi-walled carbon nanotubes modified carbon paste electrode (MWCNT/CPE) nih.govresearchgate.netCopper oxide nanoparticles integrated carbon paste electrode (CuONPs/CPE) acs.orgnih.gov
Voltammetric Technique Differential Pulse Voltammetry (DPV) d-nb.infoDifferential Pulse Voltammetry (DPV) nih.gov
Optimal pH 4.0 (in BR-buffer) researchgate.netd-nb.info4.0 acs.org
Linear Range 27.00–745.00 ng/mL nih.govresearchgate.net0.060–7.41 µg/mL acs.orgnih.gov
Limit of Detection (LOD) 15.50 ng/mL nih.govresearchgate.net20.7 ng/mL acs.orgnih.gov
Limit of Quantification (LOQ) 26.60 ng/mL d-nb.infoNot Specified
Oxidation Mechanism Irreversible oxidation d-nb.infoIrreversible anodic oxidation of the five-membered-ring nitrogen atom acs.orgnih.gov

Methodologies

The successful application of these advanced analytical techniques relies on carefully optimized methodologies.

For HPLC analysis , a typical methodology involves:

Standard Solution Preparation: Accurately weighing a reference standard of Tirofiban and dissolving it in a suitable solvent, such as methanol, to create a stock solution. pharmatutor.orgscholarsresearchlibrary.com This stock is then serially diluted with the mobile phase to prepare working standards for calibration. pharmatutor.org

Sample Preparation: For pharmaceutical infusions, a volume equivalent to a specific amount of Tirofiban is transferred and diluted with a solvent like methanol. scholarsresearchlibrary.com For serum samples, a protein precipitation step, often with methanol, is performed, followed by centrifugation to obtain a clear supernatant for injection. core.ac.uk

Chromatographic Conditions: The prepared sample is injected into the HPLC system. The separation is achieved using a reverse-phase column and an isocratic or gradient elution with a filtered and degassed mobile phase (e.g., a buffer-acetonitrile mixture) at a constant flow rate. ijpcbs.comscholarsresearchlibrary.com Detection is carried out at a predetermined UV wavelength. scholarsresearchlibrary.com

For electrochemical analysis using a modified carbon paste electrode, the general procedure is:

Electrode Preparation: The modified paste is prepared by thoroughly mixing high-purity graphite (B72142) powder with a binder and the chosen modifier (e.g., MWCNTs or CuONPs) in a specific ratio. acs.orgd-nb.info This paste is then packed firmly into an electrode body.

Electrochemical Measurement: The modified electrode, along with a reference and counter electrode, is immersed in an electrochemical cell containing a supporting electrolyte, such as a Britton-Robinson (BR) buffer at an optimized pH (e.g., pH 4.0). researchgate.netd-nb.info

Analysis: Aliquots of the Tirofiban working solution are added to the cell. The electrochemical response is recorded using a technique like differential pulse voltammetry (DPV) by scanning the potential. A calibration curve is constructed by plotting the peak current against the Tirofiban concentration. d-nb.info

Q & A

Q. What is the molecular mechanism of (R)-Tirofiban, and how does its stereochemistry influence GP IIb/IIIa receptor binding?

this compound is a non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, which inhibits fibrinogen binding and subsequent platelet aggregation. Its stereochemistry (R-enantiomer) confers higher receptor specificity compared to the S-form, reducing off-target effects. Preclinical studies using surface plasmon resonance (SPR) and crystallography demonstrate that the R-configuration enhances binding affinity by optimizing hydrophobic interactions with the receptor's ligand-binding domain .

Q. What are the standardized protocols for dose optimization of this compound in in vitro platelet inhibition assays?

Dose-response curves should be generated using platelet-rich plasma (PRP) exposed to varying concentrations of this compound (e.g., 10–100 nM). Light transmission aggregometry (LTA) with agonists like ADP or collagen is recommended to quantify inhibition. Include controls for inter-individual variability in platelet responsiveness and validate results with flow cytometry to measure GP IIb/IIIa receptor occupancy .

Advanced Research Questions

Q. How can conflicting data on this compound’s safety in thrombocytopenic patients be resolved through experimental design?

Contradictory safety outcomes (e.g., hemorrhage risk vs. thrombolytic efficacy) may arise from differences in patient selection or co-administered anticoagulants. To address this, design a multicenter trial with stratified randomization based on baseline platelet counts (<100,000/μL vs. ≥100,000/μL). Use propensity score matching to control for confounders and employ Bayesian statistical models to assess bleeding risk dynamically during treatment .

Q. What methodologies are optimal for assessing this compound’s efficacy in neurointerventional procedures with hemostatic impairments?

In patients undergoing cerebral aneurysm coiling, intra-arterial administration of this compound allows localized thrombolysis with reduced systemic exposure. Use quantitative angiography to measure thrombus volume pre- and post-administration. Pair this with thromboelastography (TEG) to monitor clot stability and platelet inhibition in real time. Case-control studies comparing intravenous vs. intra-arterial routes are critical for validating efficacy .

Q. How should researchers address discrepancies in pharmacokinetic (PK) data for this compound across preclinical species?

Species-specific differences in plasma protein binding and clearance rates necessitate physiologically based pharmacokinetic (PBPK) modeling. Incorporate parameters such as hepatic CYP3A4 metabolism (dominant in humans) vs. renal excretion (prominent in rodents). Cross-validate models with microdosing studies in healthy volunteers to bridge preclinical and clinical PK profiles .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects on platelet function?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in dose-response relationships. For time-to-event outcomes (e.g., thrombotic recurrence), Cox proportional hazards models with frailty terms can adjust for center-specific practices. Meta-analyses of existing trials should apply random-effects models to quantify heterogeneity in safety endpoints .

Q. How can preclinical studies ensure reproducibility in evaluating this compound’s off-target effects?

Follow ARRIVE 2.0 guidelines for experimental rigor:

  • Standardize platelet isolation protocols (e.g., centrifugation speed, anticoagulant type).
  • Report batch-specific activity of this compound using HPLC purity assays.
  • Share raw flow cytometry and aggregometry data via repositories like Figshare or Zenodo .

Q. What ethical considerations apply when designing trials of this compound in vulnerable populations (e.g., hepatic impairment)?

Adhere to GDPR and IRB requirements for informed consent, particularly for biomarker data collection. Implement adaptive trial designs with pre-specified stopping rules for adverse events (e.g., severe thrombocytopenia). Use synthetic control arms to minimize exposure risks in high-risk cohorts .

Data Management and Reporting

Q. What are the best practices for curating and sharing this compound trial data?

  • Store de-identified datasets in FAIR-compliant repositories (e.g., ClinicalTrials.gov , Dryad).
  • Annotate pharmacokinetic data with Biovia Pipeline Pilot templates to ensure interoperability.
  • Use ISA-Tab format for metadata on experimental conditions (e.g., agonist concentrations, incubation times) .

Q. How should researchers document contradictions between in vitro and in vivo efficacy of this compound?

Apply the TRANSLATE checklist to identify translational gaps:

  • Compare IC50 values from LTA assays with clinical steady-state plasma levels.
  • Use Mendelian randomization to assess genetic confounding in observational studies.
  • Publish negative results in preprint servers to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.